Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate is a complex organic compound that belongs to the thiazolane family This compound is characterized by the presence of a thiazolane ring, a chlorophenyl group, and a methoxybenzoyl group
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thioamide under acidic conditions to form the thiazolane ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylate can be compared with other thiazolane derivatives:
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolidine-4-carboxylate: Similar structure but with a thiazolidine ring instead of a thiazolane ring.
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate: Contains a thiazole ring instead of a thiazolane ring.
Methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazoline-4-carboxylate: Features a thiazoline ring instead of a thiazolane ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both chlorophenyl and methoxybenzoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-24-15-9-5-12(6-10-15)17(22)21-16(19(23)25-2)11-26-18(21)13-3-7-14(20)8-4-13/h3-10,16,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWECSWFWZPZZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CSC2C3=CC=C(C=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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